molecular formula C11H24ClNO B2553779 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride CAS No. 2375271-43-3

1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride

Cat. No.: B2553779
CAS No.: 2375271-43-3
M. Wt: 221.77
InChI Key: HLXFMYDKBVZWFS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride involves several steps. The primary synthetic route includes the reaction of 4-ethylcyclohexanone with a suitable amine, followed by reduction and subsequent hydrochloride salt formation. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and reagents used are typically proprietary and may vary between manufacturers .

Chemical Reactions Analysis

1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing, and the exact mechanisms may vary depending on the specific application .

Comparison with Similar Compounds

1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO.ClH/c1-3-9-4-6-10(7-5-9)11(2,13)8-12;/h9-10,13H,3-8,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXFMYDKBVZWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C(C)(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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